molecular formula C21H18ClN3O2S2 B2839166 N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 687564-20-1

N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2839166
CAS No.: 687564-20-1
M. Wt: 443.96
InChI Key: JZVFAEBQIAUJTM-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2.

Properties

IUPAC Name

N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVFAEBQIAUJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.

    Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the specific substitution reaction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains and fungi, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways, providing a basis for therapeutic applications in conditions like cancer and infections.

Case Studies and Research Findings

Recent studies have explored the applications of this compound in various contexts:

  • Cancer Research : A study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by inducing apoptotic pathways ( ).
  • Antimicrobial Studies : Research highlighted its effectiveness against resistant strains of bacteria, suggesting potential for use in developing new antibiotics ( ).
  • Drug Development : Ongoing investigations focus on optimizing the synthesis routes to enhance yield and bioactivity for pharmaceutical applications ( ).

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

  • Pyrido[4,3-d]pyrimidinone Derivatives (e.g., ): The compound 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride replaces the thieno ring with a pyrido system. The 2,4-dichlorophenyl substituent may enhance steric hindrance compared to the target compound’s benzyl group .
  • Indole-Based Analogs (): N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide replaces the thieno-pyrimidinone with an indole core. This introduces aromatic bulk and a tert-butyl group, likely affecting target selectivity and metabolic stability .

Substituent Modifications

  • Acetamide Variations: N-[4-(diethylamino)phenyl]-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-ylthio]acetamide () substitutes the benzyl group with a diethylaminophenyl, increasing basicity and lipophilicity. This may improve cell permeability but reduce aqueous solubility . N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () uses a 4-butylphenyl group, enhancing hydrophobicity (MW: 463.61). The 3-methyl and 7-phenyl groups on the core could sterically hinder enzyme binding .
  • Halogenation Effects: Fluorinated analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () show increased metabolic stability (MW: 589.1) due to fluorine’s electronegativity. However, melting points (175–178°C) suggest crystalline stability challenges .

Physicochemical and Pharmacological Insights

  • Crystallography (): Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide reveal that substituent positioning (e.g., 4-chloro vs. 3-chlorophenyl) impacts molecular packing and solubility. Diamino pyrimidine derivatives exhibit enhanced hydrogen-bonding networks, improving target affinity .
  • Salt Forms ():
    Hydrochloride salts (e.g., EN300-219915) improve aqueous solubility but may alter bioavailability compared to free bases .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Acetamide) Molecular Weight Key Features
N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one N-benzyl Not provided High lipophilicity, potential kinase target
2-({6-benzyl-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide hydrochloride () Pyrido[4,3-d]pyrimidin-4-one 2,4-dichlorophenyl 511.86 Enhanced steric bulk, hydrochloride salt
N-[4-(diethylamino)phenyl]-2-[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-ylthio]acetamide () Thieno[3,2-d]pyrimidin-4-one 4-diethylaminophenyl Not provided Increased basicity, improved permeability
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () Thieno[3,2-d]pyrimidin-4-one 4-butylphenyl 463.61 High hydrophobicity, steric hindrance

Research Findings and Implications

  • Structural Flexibility: Thieno-pyrimidinone cores (target compound, ) offer tunable substituent positions for optimizing target binding, whereas pyrido () or indole cores () prioritize different electronic profiles .
  • Halogenation : Chlorophenyl groups (target compound, –3) improve binding via hydrophobic interactions, while fluorinated analogs () enhance metabolic stability but may complicate synthesis .
  • Salt vs. Free Base : Hydrochloride salts () are preferable for formulations requiring solubility, whereas free bases () may excel in lipophilic environments .

Biological Activity

N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines elements of thieno[3,2-d]pyrimidine and acetamide, which influences its biological activity. This article reviews the biological activities associated with this compound, focusing on its antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClN3O2S2C_{23}H_{20}ClN_{3}O_{2}S_{2}, with a molecular weight of 470.0 g/mol. The compound features a thieno[3,2-d]pyrimidine core that is critical for its biological activity.

Antibacterial Activity

Studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant antibacterial properties. For instance:

  • In vitro Studies : Research indicates that compounds similar to this compound demonstrate potent activity against various Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.5
Pseudomonas aeruginosa1.0
Klebsiella pneumoniae1.5

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro tests on human cancer cell lines such as HepG2 (liver cancer) and HT29 (colon cancer) showed that the compound induces apoptosis and inhibits cell proliferation effectively .
  • Molecular Docking Studies : Molecular docking simulations revealed strong interactions between the compound and key enzymes involved in cancer cell growth, such as EGFR tyrosine kinase. This suggests that the compound may inhibit these pathways effectively .
Cancer Cell LineIC50 (μM)
HepG2 (Liver Cancer)10
HT29 (Colon Cancer)8

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Targeting Enzymes : The compound likely interacts with specific enzymes or receptors through its thieno[3,2-d]pyrimidine structure.
  • Modulating Biochemical Pathways : This interaction can lead to the modulation of various biochemical pathways associated with bacterial resistance and cancer proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thiophenes with urea derivatives under reflux conditions (e.g., acetic acid, 120°C for 6–8 hours) .
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and inert atmospheres .
  • Step 3 : Sulfanyl-acetamide functionalization through thiol-ene "click" chemistry or SN2 displacement, using DMF or dichloromethane as solvents .
    • Validation : Purity (>95%) is confirmed via HPLC, while structural integrity is verified using 1H^1H-NMR and 13C^{13}C-NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Primary Tools :

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., benzyl CH2_2 at δ 4.5–5.0 ppm; thieno ring protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 498.05) and detects fragmentation patterns .
  • IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm1^{-1}) and sulfanyl (C-S, ~650 cm1^{-1}) groups .

Q. What reaction mechanisms govern the sulfanyl group’s reactivity in this compound?

  • Mechanistic Insight : The sulfanyl (-S-) linker participates in:

  • Nucleophilic substitution : Reacts with alkyl halides or activated carbonyls in polar aprotic solvents (e.g., DMF) .
  • Oxidative coupling : Forms disulfide bonds under iodine or peroxide catalysis, critical for dimerization studies .

Advanced Research Questions

Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved?

  • Analysis Framework :

  • Purity Check : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that may skew in vitro results .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation in vivo .
  • Solubility Optimization : Modify formulation using co-solvents (e.g., PEG-400) or nanoencapsulation to enhance bioavailability .

Q. What strategies optimize regioselectivity in functionalizing the thieno[3,2-d]pyrimidine core?

  • Experimental Design :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the C3 position selectively, enabling electrophilic quenching (e.g., iodination) .
  • Protecting Groups : Temporarily block reactive sites (e.g., acetamide NH with Boc groups) during multi-step synthesis .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological target affinity?

  • SAR Study :

  • 4-Chlorophenyl : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., IC50_{50} = 0.8 μM for EGFR inhibition) .
  • Methoxy Analog : Reduces activity (IC50_{50} = 5.2 μM) due to decreased electron-withdrawing effects, validated via molecular docking (Glide SP scoring) .

Q. What crystallographic data exist for related compounds, and how do they inform drug design?

  • Key Findings :

  • Torsion Angles : In N-(4-chlorophenyl) analogs, the dihedral angle between thieno and pyrimidine rings is 42.25°, favoring planar conformations for target binding .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize folded conformations, critical for designing rigid analogs .

Methodological Notes

  • Contradiction Mitigation : When reproducing literature protocols, always cross-validate reaction conditions (e.g., inert atmosphere purity, catalyst lot variability) .
  • Advanced Characterization : Use variable-temperature NMR to resolve tautomerism in the pyrimidinone ring .

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